1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea is an organic compound characterized by the presence of two chlorinated methylphenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 3-chloro-4-methylaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)-3-(4-chlorophenyl)urea
- 1-(3-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea
- 1-(3-Chloro-2-methylphenyl)-3-(2-chlorophenyl)urea
Uniqueness
1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C15H14Cl2N2O |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-6-7-11(8-13(9)17)18-15(20)19-14-5-3-4-12(16)10(14)2/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
PCBNWTVPUXQLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Origin of Product |
United States |
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